

Application Notes: 3-Bromo-3-methyl-2-butanone in Agrochemical Synthesis

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Compound of Interest

Compound Name: 3-Bromo-3-methyl-2-butanone

Cat. No.: B1330662

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Introduction

3-Bromo-3-methyl-2-butanone is a halogenated ketone that holds potential as a building block in the synthesis of various organic compounds. While its direct application in the synthesis of commercial agrochemicals is not widely documented, its structural isomer, 1-bromo-3,3-dimethyl-2-butanone (also known as α -bromopinacolone), is a key intermediate in the production of a significant class of fungicides: the triazoles. This document will explore the potential application of **3-Bromo-3-methyl-2-butanone** in this context, primarily by analogy to its more commonly used isomer, and provide detailed protocols for related synthetic procedures.

Triazole fungicides are a major group of agrochemicals that function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. The synthesis of many triazoles, such as Triadimefon, involves the introduction of a triazole ring to a ketone backbone, often via a brominated intermediate.

Potential Application in Triazole Fungicide Synthesis

The core structure of **3-Bromo-3-methyl-2-butanone**, a substituted butanone, is found in several prominent triazole fungicides. The bromine atom provides a reactive site for nucleophilic substitution by the triazole ring.

A representative synthesis of a triazole fungicide, Triadimefon, starts from pinacolone (3,3-dimethyl-2-butanone). The synthetic pathway involves the formation of an α -bromoketone

intermediate.

Established Synthesis of Triadimefon using 1-Bromo-3,3-dimethyl-2-butanone:

The established synthesis for Triadimefon proceeds through the following key steps^{[1][2]}:

- Formation of an Ether Linkage: Reaction of α -bromopinacolone with 4-chlorophenol to form 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone.
- α -Bromination: Bromination of the resulting ketone to yield 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone.
- Nucleophilic Substitution: Reaction of the brominated intermediate with 1,2,4-triazole to produce Triadimefon.

Hypothetical Synthesis using **3-Bromo-3-methyl-2-butanone**:

Theoretically, **3-Bromo-3-methyl-2-butanone** could be envisioned as a starting material. However, the position of the bromine atom on a tertiary carbon presents significant steric hindrance. This would likely make direct nucleophilic substitution by 4-chlorophenol or 1,2,4-triazole less favorable compared to the reaction with the primary bromide of 1-bromo-3,3-dimethyl-2-butanone. Furthermore, the tertiary bromide is more prone to elimination reactions under basic conditions, which could lead to undesired byproducts.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3,3-dimethyl-2-butanone (α -Bromopinacolone)

This protocol is adapted from the established synthesis of the key intermediate for triazole fungicides.

Materials:

- Pinacolone (3,3-dimethyl-2-butanone)
- Bromine

- Methanol
- 4-Chlorophenol
- Potassium Carbonate
- Acetonitrile

Procedure:

- Bromination of Pinacolone:
 - In a reaction vessel, dissolve pinacolone (1.0 eq) in methanol.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add bromine (1.0 eq) to the cooled solution while maintaining the temperature below 10 °C.
 - Stir the reaction mixture until the red color of the bromine disappears.
 - Quench the reaction with a solution of sodium bisulfite.
 - Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-bromo-3,3-dimethyl-2-butanone.
- Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone:
 - In a round-bottom flask, combine 4-chlorophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.
 - Add the crude 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) to the mixture.
 - Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

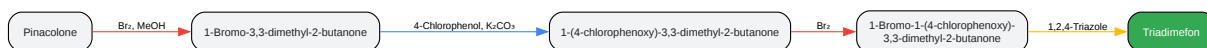
- Purify the crude product by column chromatography to yield 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone.

Data Presentation

Intermediate/Product	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Reference
1-Bromo-3,3-dimethyl-2-butanone	C ₆ H ₁₁ BrO	179.05	85-95	[1]
1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone	C ₁₂ H ₁₅ ClO ₂	226.70	70-80	[1]
Triadimefon	C ₁₄ H ₁₆ ClN ₃ O ₂	293.75	~58 (overall)	[1]

Visualizations

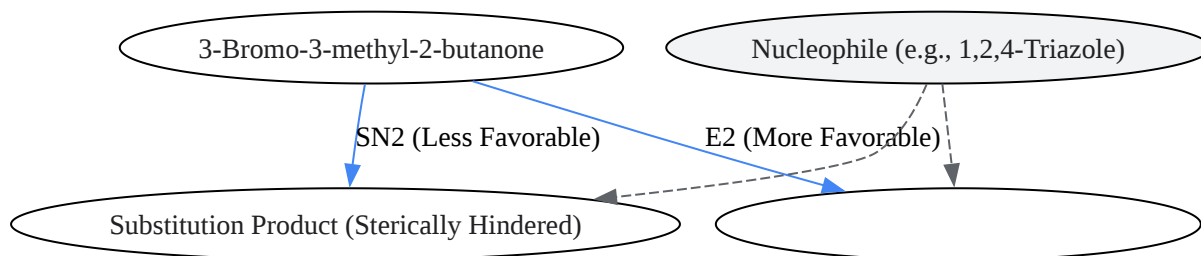
Established Synthetic Pathway for Triadimefon



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Caption: Established synthetic route for the fungicide Triadimefon.

Hypothetical Reaction of 3-Bromo-3-methyl-2-butanone



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References

- 1. Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB [osti.gov]
- 2. guidechem.com [guidechem.com]
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